molecular formula C23H37N5O9 B10776798 N-{3-[4-(3-Amino-propyl)-piperazin-1-YL]-propyl}-3-nitro-5-(galactopyranosyl)-beta-benzamide

N-{3-[4-(3-Amino-propyl)-piperazin-1-YL]-propyl}-3-nitro-5-(galactopyranosyl)-beta-benzamide

Cat. No.: B10776798
M. Wt: 527.6 g/mol
InChI Key: UEIGEWJJVQHIAX-DLBZZEGUSA-N
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Description

N-{3-[4-(3-Amino-Propyl)-Piperazin-1-Yl]-Propyl}-3-Nitro-5-(Galactopyranosyl)-Beta-Benzamide is a complex organic compound belonging to the class of phenolic glycosides This compound is characterized by its unique structure, which includes a piperazine ring, a nitro group, and a galactopyranosyl moiety

Preparation Methods

The synthesis of N-{3-[4-(3-Amino-Propyl)-Piperazin-1-Yl]-Propyl}-3-Nitro-5-(Galactopyranosyl)-Beta-Benzamide involves multiple stepsThe reaction conditions often involve the use of solvents like methanol and reagents such as sulfuric acid for esterification . Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

N-{3-[4-(3-Amino-Propyl)-Piperazin-1-Yl]-Propyl}-3-Nitro-5-(Galactopyranosyl)-Beta-Benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has been explored for its potential applications in several scientific research areas. In chemistry, it is studied for its unique structural properties and reactivity. In biology, it has been investigated for its potential as a biochemical probe. In medicine, it is being researched for its potential therapeutic effects, particularly in targeting specific molecular pathways

Mechanism of Action

The mechanism of action of N-{3-[4-(3-Amino-Propyl)-Piperazin-1-Yl]-Propyl}-3-Nitro-5-(Galactopyranosyl)-Beta-Benzamide involves its interaction with specific molecular targets. One known target is the cholera enterotoxin subunit B, where it exerts its effects by binding to this protein and inhibiting its activity . The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate various biochemical processes.

Comparison with Similar Compounds

N-{3-[4-(3-Amino-Propyl)-Piperazin-1-Yl]-Propyl}-3-Nitro-5-(Galactopyranosyl)-Beta-Benzamide can be compared with other phenolic glycosides and piperazine derivatives. Similar compounds include those with nitrobenzene and benzamide structures. What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C23H37N5O9

Molecular Weight

527.6 g/mol

IUPAC Name

N-[3-[4-(3-aminopropyl)piperazin-1-yl]propyl]-3-nitro-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzamide

InChI

InChI=1S/C23H37N5O9/c24-3-1-5-26-7-9-27(10-8-26)6-2-4-25-22(33)15-11-16(28(34)35)13-17(12-15)36-23-21(32)20(31)19(30)18(14-29)37-23/h11-13,18-21,23,29-32H,1-10,14,24H2,(H,25,33)/t18-,19+,20+,21-,23-/m1/s1

InChI Key

UEIGEWJJVQHIAX-DLBZZEGUSA-N

Isomeric SMILES

C1CN(CCN1CCCN)CCCNC(=O)C2=CC(=CC(=C2)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)[N+](=O)[O-]

Canonical SMILES

C1CN(CCN1CCCN)CCCNC(=O)C2=CC(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)[N+](=O)[O-]

Origin of Product

United States

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